molecular formula C9H15N3O2 B2490048 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1239766-33-6

2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B2490048
CAS No.: 1239766-33-6
M. Wt: 197.238
InChI Key: FPJTUGAXUNGAOZ-UHFFFAOYSA-N
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Description

2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for drug discovery and other scientific research.

Properties

IUPAC Name

3-(methoxymethyl)-5-piperidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-13-6-8-11-9(14-12-8)7-4-2-3-5-10-7/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJTUGAXUNGAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves the cyclization of appropriate precursors. One common method is the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in solvents such as N-methyl-2-pyrrolidone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted derivatives at the methoxymethyl group.

Scientific Research Applications

2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole and piperidine rings. These interactions can modulate biological pathways, leading to its observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to the combination of the oxadiazole and piperidine rings, which confer distinct chemical reactivity and potential biological activity. This dual-ring structure makes it a versatile scaffold for various applications in drug discovery and materials science.

Biological Activity

2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine is a compound that incorporates both a piperidine ring and an oxadiazole moiety. This structural combination is significant due to the diverse biological activities associated with these functional groups, including antibacterial, antifungal, anticonvulsant, and enzyme inhibitory properties. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of methoxymethyl hydrazine with appropriate nitrile oxide precursors. Reaction conditions often include organic solvents such as dichloromethane or acetonitrile, sometimes requiring a catalyst or base for optimal yield and purity. The synthetic route is critical as it influences the compound's biological activity and stability.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds containing oxadiazole and piperidine structures. For instance, synthesized derivatives have shown promising results against various bacterial strains. The IC50 values for some piperidine derivatives ranged from 0.63 µM to 6.28 µM, indicating strong antibacterial potential compared to standard drugs like thiourea (IC50 = 21.25 µM) .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The synthesized compounds demonstrated significant inhibition of AChE activity, suggesting potential applications in neuropharmacology .

Anticonvulsant Activity

In animal models, derivatives of oxadiazole-piperidine have been tested for anticonvulsant properties using the maximal electroshock seizure (MES) model in Wistar rats. Some compounds exhibited strong anticonvulsant activity comparable to phenytoin, a standard antiepileptic drug . Notably, certain derivatives showed no neurotoxicity at tested doses, enhancing their therapeutic profile.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. This interaction can modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityIC50 Value
Piperidine DerivativesAntibacterial0.63 - 6.28 µM
Oxadiazole-PiperidineAChE InhibitionSignificant Inhibition
Oxadiazole DerivativesAnticonvulsantComparable to Phenytoin

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